Crystal Structure Conformational Differences Relative to the Chlorophenyl-Pyrazole Torsion Angle
In a crystallographic study of a closely related dihydropyrazolo[1,5-a]pyrazine derivative, the relative orientations of the chlorophenyl ring with respect to the pyrazole ring differed significantly between two crystallographically independent molecules, with dihedral angles of −53.3° and 114.09° [1]. This demonstrates that the 3-chlorophenyl substituent can adopt multiple low-energy conformations, a property expected to be shared by 2-(3-chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine. Such conformational flexibility may influence molecular recognition and target binding in ways that distinguish it from analogs with different ortho, meta, or para substituents on the phenyl ring.
| Evidence Dimension | Chlorophenyl-pyrazole dihedral angle (conformational flexibility) |
|---|---|
| Target Compound Data | No direct data for the target compound; expected to exhibit multiple conformations based on class behavior. |
| Comparator Or Baseline | Crystallographically related dihydropyrazolo[1,5-a]pyrazine derivative (molecule A: −53.3°; molecule B: 114.09°). |
| Quantified Difference | Conformational variability ≥167° (difference between two conformers in the reference compound); target compound anticipated to show analogous flexibility. |
| Conditions | Single-crystal X-ray diffraction of a related dihydropyrazolo[1,5-a]pyrazine derivative. |
Why This Matters
Conformational flexibility at the chlorophenyl-pyrazole junction can directly impact binding affinity and selectivity for biological targets, making conformational behavior a key selection criterion when choosing among halogen-substituted phenyl analogs.
- [1] Faundez-Gutierrez, R. et al. (2022). Crystal structure of a dihydropyrazolo[1,5-a]pyrazine derivative. scite.ai author profile. Reported dihedral angles for two crystallographically independent molecules: −53.3(2)° and 114.09(18)°. View Source
